![molecular formula C11H19N5O5S3 B2615716 N-(2-methoxyethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1251542-72-9](/img/structure/B2615716.png)
N-(2-methoxyethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2-methoxyethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H19N5O5S3 and its molecular weight is 397.48. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Structural Analysis
Structure and Enzyme Interaction : Thiadiazole derivatives are frequently studied for their interaction with enzymes such as carbonic anhydrase. For example, the structure of Methazolamide, a known inhibitor of carbonic anhydrase, provides insights into the binding and inhibition mechanisms of similar compounds. Methazolamide's structure, featuring a thiadiazole ring and a sulfonamide group, allows for interaction with the enzyme, showcasing the importance of these functional groups in enzyme inhibition (Alzuet et al., 1992).
Ligand Binding and Complex Formation
Ligand for Metal Complexes : Thiadiazole derivatives have been utilized as ligands to form complexes with metals. Such complexes have been studied for their structural properties and potential applications in catalysis, pharmaceuticals, and material science. For instance, a non-symmetrical compartmental ligand derived from acetazolamide, showcasing the versatility of thiadiazole compounds in forming complex structures with metals, highlights the potential for creating novel coordination compounds (Crane et al., 2004).
Therapeutic Potential
Pharmacological Evaluation : The modification and evaluation of thiadiazole compounds for pharmacological activities are common. For example, the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors show the potential therapeutic applications of thiadiazole derivatives in cancer treatment. These studies focus on the compound's ability to inhibit specific enzymes crucial for cancer cell proliferation, indicating the broad potential of thiadiazole derivatives in medicinal chemistry (Shukla et al., 2012).
properties
IUPAC Name |
N-[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O5S3/c1-16(24(3,19)20)6-8(17)13-10-14-15-11(23-10)22-7-9(18)12-4-5-21-2/h4-7H2,1-3H3,(H,12,18)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGPWQCEWRCKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCOC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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